2-Phenoxyacetamide

Beschreibung

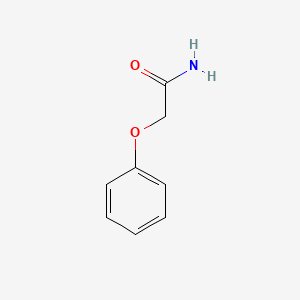

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRXJXHLWYPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060741 | |

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-88-5 | |

| Record name | Phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FX2LE4YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenoxyacetamide

General Synthetic Pathways for 2-Phenoxyacetamide Analogues

The construction of the this compound core and its derivatives is achieved through several reliable synthetic routes. These pathways offer flexibility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships.

Nucleophilic Reactions for this compound Analogues

A primary and efficient method for synthesizing this compound analogues involves a nucleophilic substitution reaction. mdpi.com This pathway typically utilizes a substituted phenol (B47542) and a haloacetamide, most commonly 2-chloroacetamide, in the presence of a base. The reaction proceeds via the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile, displacing the halide from the acetamide (B32628) to form the desired ether linkage. This method is notable for its broad applicability, accommodating phenols with both electron-donating and electron-withdrawing groups, and often results in excellent yields. mdpi.com

For instance, the coupling of 2-phenoxyacetyl chloride with substituted anilines under basic conditions is another application of nucleophilic aromatic substitution to generate N-substituted 2-phenoxyacetamides. vulcanchem.com

Amide Condensation Strategies

Amide bond formation, or amide condensation, is a cornerstone of organic synthesis and is frequently employed in the creation of this compound derivatives. This strategy involves the reaction of a phenoxyacetic acid derivative with an amine. To facilitate the reaction, the carboxylic acid is often activated. One common method is the conversion of the phenoxyacetic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂), which is then reacted with an amine. evitachem.comindianchemicalsociety.com

Alternatively, coupling agents can be used to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. Reagents such as O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate (TBTU) in the presence of a base like lutidine provide a mild and efficient means of condensation. Another example is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for coupling. vulcanchem.com These methods are widely used in the synthesis of complex molecules due to their high efficiency and selectivity. mdpi.com

Reactions with Acid Anhydrides

The reaction of this compound precursors with acid anhydrides provides a route to a variety of derivatives, particularly those containing imide functionalities. For example, 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (B1300234) can be reacted with various acid anhydrides, such as phthalic anhydride (B1165640) or naphthalic anhydride, under reflux conditions to yield phenoxy acetamide derivatives incorporating phthalimide (B116566) or naphthalimide rings. frontiersin.orgnih.govresearchgate.net This type of condensation reaction is a valuable tool for creating more complex molecular architectures based on the this compound scaffold. frontiersin.org

Utilization of Chloroacetylation in Synthesis

Chloroacetylation is a key step in multi-step syntheses of this compound derivatives. This reaction introduces a reactive chloroacetyl group onto an amine, which can then be used for subsequent nucleophilic substitution reactions. Typically, an amine is treated with chloroacetyl chloride in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to yield a 2-chloro-N-substituted acetamide. doaj.orgnih.govnih.gov This intermediate can then react with a substituted phenol in the presence of a base like potassium carbonate and a catalyst such as potassium iodide to form the final N-substituted this compound derivative. doaj.orgnih.gov This two-step process is a versatile method for preparing a wide array of analogues.

Synthesis of Acrylamide (B121943), Hydrazone, Acrylonitrile, and Chalcone Derivatives from this compound Precursors

The this compound core can be further elaborated to generate a diverse range of derivatives, including acrylamides, hydrazones, acrylonitriles, and chalcones. These transformations often start from a this compound precursor containing a reactive functional group, such as an aldehyde.

Acrylamide derivatives can be synthesized via the Knoevenagel condensation of a formyl-substituted phenoxyacetamide with a compound containing an active methylene (B1212753) group, like 2-cyano-N-arylacetamide, in the presence of a catalytic amount of a base like piperidine (B6355638). tandfonline.com

Hydrazone derivatives are typically formed by the condensation of a formyl-substituted phenoxyacetamide with a hydrazine (B178648) derivative, such as thiosemicarbazide (B42300) or phenylhydrazine. tandfonline.comontosight.ai This reaction is often carried out in an alcoholic solvent with a catalytic amount of acid. tandfonline.com

Acrylonitrile derivatives can be prepared through the reaction of a formyl-substituted phenoxyacetamide with activated nitriles like malononitrile (B47326) or ethyl cyanoacetate. researchgate.net

Chalcone derivatives are synthesized via the Claisen-Schmidt condensation of a formyl-phenoxyacetamide with an acetophenone (B1666503) in the presence of a base. tandfonline.comresearchgate.netnih.gov

These derivatives serve as valuable intermediates for the synthesis of even more complex heterocyclic systems. tandfonline.comresearchgate.net

Derivatization Strategies for Enhancing Bioactivity

The biological activity of this compound can be significantly modulated through various derivatization strategies. The introduction of different functional groups and structural motifs can influence the compound's pharmacokinetic and pharmacodynamic properties. tandfonline.com

One common approach is the introduction of substituents on the phenyl ring of the phenoxy group. The addition of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic properties of the molecule and its ability to interact with biological targets. mdpi.com

Furthermore, modification of the acetamide nitrogen is a widely explored strategy. The synthesis of N-substituted derivatives, including those bearing aromatic, heterocyclic, or aliphatic groups, can lead to compounds with enhanced potency and selectivity for specific biological targets. vulcanchem.com For example, the introduction of a piperidine moiety has been shown to increase antibacterial activity.

Introduction of Heterocycles and Amines

The incorporation of heterocyclic moieties into the this compound structure is a common strategy to generate novel derivatives. Nitrogen-containing heterocycles are of particular interest in medicinal chemistry. nih.gov One synthetic route involves the condensation of an activated phenoxyacetic acid derivative with a suitable heterocyclic amine.

For instance, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has been synthesized. mdpi.com This synthesis involves coupling phenoxyacetic acid with 6-amino-N-acetyl-benzothiazole. Similarly, other derivatives bearing heterocycles and amines have been synthesized through the condensation of precursor compounds with reagents like ethylenediamine. nih.govmdpi.com Another documented method is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, achieved through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene, using TBTU as a coupling agent in dry dichloromethane (B109758) (DCM). nih.gov

Modification with Different Amines

The amide portion of this compound is a prime site for modification. A straightforward method involves the reaction of 2-phenoxyacetyl chloride with a diverse range of primary or secondary amines under basic conditions. evitachem.com This nucleophilic acyl substitution reaction is a fundamental and widely used approach to generate a library of N-substituted this compound derivatives.

For example, to enhance specific properties, amino groups have been introduced by modifying precursor compounds with various amines. nih.govmdpi.com A specific instance is the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene to yield N-(2-aminophenyl) derivatives. Another example is the synthesis of N-(3-methoxypropyl)-2-phenoxyacetamide from the reaction of 2-phenoxyacetyl chloride and 3-methoxypropyl amine. evitachem.com These reactions demonstrate the modularity of the synthesis, allowing for the introduction of a wide array of amine-containing fragments.

Formation of Schiff Bases and Subsequent Reductions

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. ajol.inforesearchgate.net Derivatives of this compound containing an aldehyde functional group can serve as precursors for the synthesis of Schiff bases. For example, 2-formylphenoxyacetic acid can be reacted with various aromatic amines to yield the corresponding azomethine derivatives. innovareacademics.in

In a multi-step synthetic sequence, aldehyde-containing phenoxyacetamide derivatives can react with amines like propargylamine (B41283) or benzylamine (B48309) to produce the corresponding Schiff bases. nih.govmdpi.com These intermediates can then undergo reduction, for example using sodium borohydride (B1222165) (NaBH₄), to convert the imine double bond into a more flexible secondary amine linkage, yielding a different class of derivatives. nih.govmdpi.com

Incorporation of Carvacrol (B1668589) and Thymol (B1683141) Moieties in Derivatives

Natural phenols like carvacrol and thymol have been incorporated into the this compound framework to create novel hybrid molecules. The synthesis typically begins with the preparation of a phenoxyacetic acid intermediate from the natural phenol. For instance, carvacrol is used to synthesize carvacroxyacetic acid, which then serves as a key precursor. acs.orgresearchgate.netresearchgate.net This acid can be coupled with various anilines using methods like Steglich amidation (using DCC/DMAP) to produce a series of N-phenyl-2-carvacroxyacetamides. acs.orgresearchgate.net

Similarly, thymol-based phenoxy acetamide derivatives have been synthesized. frontiersin.orgfrontiersin.org One approach involves reacting 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (derived from thymol) with different acid anhydrides, such as phthalic anhydride or 1,8-naphthalic anhydride, to yield derivatives containing phthalimide or naphthalimide rings. frontiersin.orgfrontiersin.org These syntheses highlight how the structural features of natural products can be merged with the this compound scaffold.

Spectroscopic Characterization Techniques for Structural Elucidation

The confirmation of the chemical structures of newly synthesized this compound derivatives relies heavily on a suite of spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and connectivity of atoms. nih.govontosight.ai

Nuclear Magnetic Resonance Spectroscopy (NMR) (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is paramount for the structural elucidation of this compound derivatives. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

In ¹H-NMR spectra, characteristic signals confirm the presence of key functional groups. For example, the protons of the methylene group (-O-CH₂-C=O) in the acetamide backbone typically appear as a singlet at approximately δ 4.6-4.8 ppm. mdpi.commdpi.comacs.org The amide proton (-NH-) gives rise to a singlet, often in the downfield region (δ 8.3-10.2 ppm), with its exact chemical shift being sensitive to the molecular structure and solvent. mdpi.comacs.org Protons on the aromatic rings appear in the δ 6.8-8.4 ppm range, with their multiplicity and coupling constants providing information about the substitution pattern. mdpi.com

Table 1: Selected ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| This compound (1) | 4.57 (s, 2H, OCH₂), 6.96 (d, 2H), 7.06 (t, 1H), 7.35 (m, 2H) | 67.9 (OCH₂), 113.7, 123.5, 129.4, 158.1 (Ar-C), 171.6 (C=O) | mdpi.com |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10a) | 12.29 (s, 1H, NH), 10.22 (s, 1H, NH), 4.72 (s, 2H, OCH₂), 2.19 (s, 3H, CH₃) | 169.74, 167.00 (C=O), 158.29, 157.65 (Ar-C), 67.63 (OCH₂), 23.19 (CH₃) | mdpi.com |

| N-(4-Bromophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide (6) | 8.40 (s, 1H, NH), 4.64 (s, 2H, OCH₂), 2.90 (sept, 1H, CH), 2.35 (s, 3H, CH₃), 1.26 (d, 6H, 2xCH₃) | 166.6 (C=O), 155.1, 148.8 (Ar-C), 67.8 (OCH₂), 34.0 (CH), 24.1 (CH(CH₃)₂), 16.0 (CH₃) | acs.org |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide (10l) | 12.29 (s, 1H, NH), 10.23 (s, 1H, NH), 4.74 (s, 2H, OCH₂), 7.44–7.32 (m, 2H), 7.12–6.98 (m, 2H) | 169.75, 166.67 (C=O), 157.68, 157.18 (Ar-C), 67.82 (OCH₂), 23.19 (CH₃) | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. mdpi.commdpi.com

For example, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is identified to confirm the molecular weight. The HRMS (ESI) analysis of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(o-tolyloxy)acetamide (10s) showed a found [M+H]⁺ value of 356.10494, which closely matched the calculated value of 356.10634 for the formula C₁₈H₁₈N₃O₃S. mdpi.com Similarly, the HR-MS (EI) for the parent this compound found a molecular ion [M]⁺ at m/z 151.0628, consistent with the calculated mass of 151.0633 for C₈H₉NO₂. mdpi.com

Fragmentation patterns observed in the mass spectra also offer valuable structural clues. For N-phenyl-2-carvacroxyacetamides, a common fragmentation pathway leads to a prominent base peak at m/z 149, corresponding to the carvacrol moiety. acs.org This consistent fragmentation helps to characterize the entire series of related compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives

| Compound | Molecular Formula | Ionization Mode | Calculated Mass [M+H]⁺ or [M]⁺ | Found Mass | Reference |

|---|---|---|---|---|---|

| This compound (1) | C₈H₉NO₂ | EI | 151.0633 [M]⁺ | 151.0628 | mdpi.com |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide (10l) | C₁₇H₁₅ClN₃O₃S | ESI | 376.05172 [M+H]⁺ | 376.05050 | mdpi.com |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(o-tolyloxy)acetamide (10s) | C₁₈H₁₈N₃O₃S | ESI | 356.10634 [M+H]⁺ | 356.10494 | mdpi.com |

| 2-(4-Methoxyphenoxy)acetamide (12) | C₉H₁₁NO₃ | EI | 181.0739 [M]⁺ | 181.0728 | nih.gov |

Fourier-transform Infrared Spectroscopy (FT-IR)

Fourier-transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a distinct fingerprint, revealing characteristic vibrations of its amide, ether, and aromatic components. The analysis of these spectral features is essential for confirming the successful synthesis of the molecule and for studying its interactions.

The FT-IR spectrum of this compound, typically recorded using a KBr wafer or as a vapor phase measurement, displays several key absorption bands. nih.govnist.gov In the high-frequency region, the N-H stretching vibrations of the primary amide group are prominent. These typically appear as a doublet. The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is one of the most intense peaks in the spectrum, appearing around 1682 cm⁻¹. researchgate.net The in-plane bending of the N-H group (Amide II band) is also observed, typically near 1598 cm⁻¹. researchgate.net

The presence of the phenoxy group is confirmed by the C-O-C ether linkage vibrations and the characteristic absorptions of the benzene (B151609) ring. The asymmetric and symmetric stretching of the aryl-alkyl ether bond can be identified in the fingerprint region. Furthermore, C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

In the synthesis of various phenoxyacetamide derivatives, FT-IR is routinely used to verify the incorporation of the core structure. For instance, in the synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide derivatives, the N-H stretching absorption was identified between 3271–3410 cm⁻¹. researchgate.net Similarly, the characterization of 2-(2-formylphenoxy)acetamide (B1273628) showed a C-H stretching peak at 3155 cm⁻¹, with carbonyl and amide N-H bending vibrations at 1682 cm⁻¹ and 1598 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound Data compiled from various sources, including NIST and related derivative studies. nih.govnist.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3410 - 3270 | N-H Stretch | Primary Amide |

| 3155 - 3000 | C-H Stretch | Aromatic Ring |

| ~1682 | C=O Stretch (Amide I) | Amide |

| ~1598 | N-H Bend (Amide II) | Amide |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1050 - 1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

X-ray Crystallography for Structure Confirmation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions. While a crystal structure for the parent this compound molecule alone is not extensively detailed in standalone publications, its structure has been determined in complexes with proteins and through the analysis of closely related derivatives. nih.govpdbj.org

In a crystallographic fragment screen, this compound was identified binding to the enzyme NOTUM, with its structure resolved within the enzyme's active site. nih.gov Such studies are invaluable, confirming the compound's connectivity and providing insight into its conformational preferences and potential intermolecular interactions, such as hydrogen bonds between the amide group and protein residues. nih.gov

Detailed crystallographic data is available for derivatives like 2-(2-formylphenoxy)acetamide. researchgate.net This compound, with the molecular formula C₉H₉NO₃, was found to crystallize in the monoclinic system with the centrosymmetric space group P2₁/n. researchgate.net The structural analysis confirmed the planar nature of the amide group and the dihedral angles between the planes of the phenoxy and acetamide moieties. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds formed by the amide functional group, a feature central to the supramolecular chemistry of phenoxyacetamides.

The structure of another derivative, N-phenyl-2-phenoxyacetamide derived from carvacrol, was also confirmed by X-ray crystallography, providing precise data on its molecular geometry. researchgate.netacs.org These analyses consistently show that the phenoxyacetamide scaffold allows for specific spatial arrangements and intermolecular contacts, which are crucial for its biological and chemical properties.

Table 2: Representative Crystallographic Data for a this compound Derivative Data for 2-(2-formylphenoxy)acetamide. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2311 (4) |

| b (Å) | 8.9959 (4) |

| c (Å) | 11.4589 (5) |

| β (°) | 104.288 (2) |

| Volume (ų) | 822.42 (7) |

| Z | 4 |

Computational Chemistry and Cheminformatics in 2 Phenoxyacetamide Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is pivotal in predicting the activity of new, unsynthesized molecules and in understanding the structural features that govern their therapeutic effects. mdpi.com

The development of robust and predictive QSAR models is a meticulous process that begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it For 2-phenoxyacetamide derivatives, researchers have constructed QSAR models to explore their potential as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE1). researchgate.netlongdom.org

In one study, a 2D QSAR model was developed for a series of 28 this compound derivatives as MAO-B inhibitors. researchgate.net The dataset was partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net The model was constructed using Chem Office and VALSTAT software, and its statistical significance was rigorously validated. researchgate.net Similarly, another study developed a QSAR model for 20 phenoxyacetamide analogues as MAO inhibitors, dividing the compounds into a training set of 18 and a test set of 2. researchgate.netcrpsonline.com This model demonstrated good correlative and predictive ability, with a regression coefficient (r²) of 0.9033 and a cross-validated squared correlation coefficient (q²) of 0.8376. researchgate.netcrpsonline.com

The validation of a QSAR model is a critical step to ensure its reliability. uniroma1.it This often involves internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a test set of compounds not included in the model development. mdpi.comuniroma1.it For a QSAR model to be considered valid, the predicted activity values for the test set should be in close agreement with the experimentally observed values. longdom.org

A summary of statistical parameters from a QSAR study on this compound analogues is presented below:

| Statistical Parameter | Value | Description |

| r² | 0.9033 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² | 0.8376 | Cross-validated squared correlation coefficient, a measure of the model's predictive ability. |

| r | 0.93271 | Correlation coefficient, indicating the strength and direction of a linear relationship between two variables. |

| SDEP | 0.31287 | Standard deviation of predictivity. |

| r² pred | 0.764 | Predicted r-squared for the test set. |

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties.

For this compound derivatives, several crucial molecular descriptors have been identified in the context of MAO inhibition. researchgate.netresearchgate.net These include:

Highest Occupied Molecular Orbital (HOMO) energy: This electronic descriptor is related to the molecule's ability to donate electrons. A negative correlation with HOMO energy suggests that more electrophilic groups may enhance activity. researchgate.net

Molecular Weight (MW): This descriptor relates to the size and bulk of the molecule. A positive correlation with molecular weight indicates that larger, bulkier substituents may be favorable for activity. researchgate.net

Beta Polarizability (BetaPol): This descriptor is related to the molecule's polarizability. A negative correlation suggests that less polar groups may lead to higher activity. researchgate.net

Steric Descriptors: These descriptors, such as solvent-accessible surface area, provide information about the three-dimensional shape and size of the molecule. An increase in the bulkiness of substituents has been found to be beneficial for the biological activity of some acetamide (B32628) derivatives. researchgate.net

Lipophilicity: Often represented by descriptors like AlogP, lipophilicity reflects a molecule's affinity for a nonpolar environment. In some cases, less lipophilic groups may increase MAO-A inhibitory activity. researchgate.netmdpi.com

The following table summarizes the key molecular descriptors and their influence on the MAO inhibitory activity of this compound derivatives:

| Descriptor | Correlation with Activity | Implication for Design |

| Molecular Weight (MW) | Positive | Bulky groups are important for better MAO inhibition. researchgate.net |

| HOMO Energy | Negative | Electrophilic groups may increase activity. researchgate.net |

| Beta Polarizability | Negative | Less polar groups may result in higher activity. researchgate.net |

Once a QSAR model has been developed and validated, it can be used to predict the biological activity of new, untested compounds. mdpi.com This predictive capability is a cornerstone of rational drug design, allowing researchers to prioritize the synthesis of molecules with the highest potential for desired therapeutic effects. mdpi.com

In the study of this compound derivatives as MAO-B inhibitors, a developed QSAR model was used to predict the biological activity of 75 newly designed molecules. researchgate.net This predictive screening allowed the researchers to identify a subset of 40 molecules with comparable or better-predicted activity for further investigation through molecular docking. researchgate.net This demonstrates the power of QSAR in efficiently exploring a large chemical space and focusing experimental efforts on the most promising candidates. researchgate.net

Identification of Crucial Molecular Descriptors (e.g., HOMO energy, Molecular Weight, Beta Polarizability, Lipophilicity, Steric Descriptors)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comsarpublication.com It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with its protein target at the atomic level. openaccessjournals.com

Molecular docking simulations provide valuable insights into the binding efficacy of a ligand to its target protein, often expressed as a docking score or binding energy. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. nih.gov These simulations have been employed to study the interaction of this compound derivatives with various protein targets, including MAO-B and the SARS-CoV-2 main protease (Mpro). researchgate.netnih.gov

In a study on MAO-B inhibitors, 40 designed this compound derivatives with good predicted biological activity from a QSAR model were subjected to molecular docking analysis. researchgate.net The results showed that 20 of these ligands exhibited good electrostatic and hydrophobic interactions with the active site residues of the MAO-B protein (PDB ID: 4CRT) and had better docking scores compared to the standard ligand, rasagiline. researchgate.net

Similarly, in the context of SARS-CoV-2, a series of 11 designed this compound derivatives were docked into the binding site of the main protease (Mpro). researchgate.net The docking results, with free energies of binding ranging from -6.83 to -7.20 kcal/mol, were in agreement with pharmacophore fit scores, suggesting a good binding affinity. nih.govresearchgate.net

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within the active site of a protein. openaccessjournals.com This includes identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. bohrium.com This information is crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. bohrium.com

In the study of this compound derivatives as SARS-CoV-2 Mpro inhibitors, molecular docking revealed the binding modes of the most promising compounds. researchgate.net The analysis highlighted the importance of hydrogen bond acceptor (HBA) and hydrophobic (H) features for interacting with the Mpro binding site. researchgate.net The phenoxy-acetamide scaffold itself has been identified as a key marker for Mpro inhibition. nih.govresearchgate.net

Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is often used in conjunction with molecular docking. unina.itjppres.com For the this compound derivatives targeting SARS-CoV-2 Mpro, a pharmacophore model was generated based on the common features of the designed ligands, further refining the understanding of the structural requirements for potent inhibition. researchgate.net

A recent study on this compound derivatives as multifunctional agents for Alzheimer's disease also utilized molecular docking to understand their binding to butyrylcholinesterase (BChE). colab.ws The results indicated that one derivative, compound 4b, exhibited good BChE inhibition, and the docking study helped to rationalize this activity at a molecular level. colab.ws

Structure-Based Virtual Screening Approaches

Structure-based virtual screening has emerged as a pivotal technique in identifying novel this compound derivatives with therapeutic potential. This approach relies on the three-dimensional structure of a biological target to identify compounds that are likely to bind to it.

In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, researchers have employed structure-based pharmacophore modeling. researchgate.netnih.gov A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. A study initiated with a pharmacophore-based virtual screening to assess a library of 11 designed this compound derivatives. researchgate.netnih.gov From this initial screening, four compounds were identified as hits, demonstrating fit scores ranging from 56.20 to 65.53. researchgate.net These hits were then subjected to molecular docking to analyze their binding modes and affinities within the Mpro active site, with calculated free energies of binding (ΔGbind) between -6.83 and -7.20 kcal/mol. researchgate.netnih.gov

Similarly, structure-based virtual screening was instrumental in the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML). mdpi.comnih.gov This computational strategy, combined with molecular dynamics simulations, successfully identified a new chemical scaffold for potential BCR-ABL1 inhibitors. mdpi.comnih.gov The most potent compound identified from this screening, 10m , demonstrated significant inhibition of BCR-ABL-dependent signaling. nih.gov

Table 1: Virtual Screening of this compound Derivatives against SARS-CoV-2 Mpro

| Ligand | Pharmacophore Fit Score | Binding Free Energy (ΔGbind) |

|---|---|---|

| Ligand 1 | 56.20 | -7.20 kcal/mol |

| Ligand 2 | 56.20 | -6.83 kcal/mol |

| Ligand 3 | 65.53 | -6.91 kcal/mol |

| Ligand 6 | 56.20 | -6.90 kcal/mol |

Data sourced from a study on this compound derivatives as SARS-CoV-2 Mpro inhibitors. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied in the study of this compound to understand reaction mechanisms and predict molecular stability. acs.orgbohrium.comfrontiersin.orgx-mol.net

DFT calculations have provided profound insights into the complex reaction mechanisms involving N-phenoxyacetamide. A detailed DFT study was conducted to elucidate the mechanism of the rhodium(III)-catalyzed C–H activation of N-phenoxyacetamide. acs.orgresearchgate.netacs.org The calculations revealed that the reaction pathway is dependent on the substrate used. acs.org When using an alkyne substrate, the reaction proceeds without a change in the Rh(III) oxidation state, involving a simultaneous C–O bond-forming reductive elimination and O–N bond cleavage. acs.org In contrast, the pathway with a cyclopropene (B1174273) substrate involves the formation of a Rh(V) nitrene intermediate. acs.orgresearchgate.netacs.org

Further computational studies on the rhodium(III)-catalyzed alkenylation of N-phenoxyacetamide with styrene (B11656) or N-tosylhydrazone also highlighted the formation of different intermediates. rsc.org The N-tosylhydrazone substrate led to a Rh(V)–nitrene intermediate, while the styrene substrate resulted in an Rh(I) species. rsc.org These mechanistic distinctions are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

The thermodynamic stability of novel compounds is a critical parameter in drug development. DFT calculations have been employed to assess the stability of newly synthesized thymol-derived phenoxyacetamide derivatives. bohrium.comfrontiersin.orgx-mol.net These calculations provide information on molecular geometry, frontier molecular orbital (FMO) energy gaps, and molecular electrostatic potentials (MEPs), all of which contribute to understanding the compound's stability and reactivity. bohrium.comfrontiersin.orgx-mol.net For instance, the FMO energy gap (the difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a key indicator of chemical reactivity. crpsonline.com A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

Investigation of Reaction Mechanisms and Intermediates

In Silico Prediction of Pharmacokinetic Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is a vital step in evaluating the drug potential of a compound. In silico tools are frequently used to predict these profiles for this compound derivatives, saving significant time and resources.

Studies on this compound derivatives as potential inhibitors for SARS-CoV-2 Mpro and MAO-B have included comprehensive in silico ADME predictions. researchgate.netresearchgate.net For the SARS-CoV-2 inhibitor candidates, pharmacokinetic profiles were predicted to assess their potential for further development. researchgate.netnih.gov In another project focused on MAO-B inhibitors, a PreADMET study was conducted on 20 ligands, which directly correlates to their pharmacokinetic and toxicological properties. researchgate.netresearchgate.net Similarly, ADMET predictions for novel dehydrozingerone-based phenoxy-acetamide derivatives supported their promise as anticancer drug leads. bohrium.com These predictive studies often analyze parameters such as water solubility, human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 enzymes. researchgate.netnih.gov

Table 2: Selected In Silico Predicted ADMET Properties for a this compound Derivative ("9G")

| Property | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | Capable | Potential for CNS-related targets |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Toxicity (Rat & Mouse) | Negative | Favorable preliminary safety profile |

Data sourced from a study on this compound derivatives as MAO-B inhibitors. researchgate.netresearchgate.net

In Silico Toxicity Prediction

Predicting potential toxicity early in the drug discovery pipeline is crucial to avoid late-stage failures. Various in silico models are used to forecast the toxicity of this compound derivatives.

In a study of this compound derivatives targeting SARS-CoV-2 Mpro, researchers predicted several toxicity endpoints. researchgate.netnih.gov These included mutagenic potency (via the AMES test), human maximum tolerated dose (hMTD), inhibition of the human Ether-à-go-go-Related Gene (hERG), oral acute and chronic toxicity in rats, and hepatotoxicity. researchgate.net Web-based servers like ProTox-II are commonly used for such predictions, providing data on lethal dose (LD50), cytotoxicity, carcinogenicity, and immunotoxicity based on a compound's structure. semanticscholar.org For instance, the ProTox-II server categorizes compounds into six toxicity classes based on their predicted LD50 values. semanticscholar.org The ability to screen for these liabilities computationally allows for the prioritization of compounds with more favorable safety profiles for further experimental testing. nih.gov

Table 3: In Silico Toxicity Endpoints Predicted for this compound Derivatives

| Toxicity Endpoint | Prediction Method/Server | Relevance |

|---|---|---|

| Mutagenicity | AMES Test Prediction | Assesses potential to cause genetic mutations. researchgate.net |

| Hepatotoxicity | Server-based prediction | Predicts potential for drug-induced liver injury. researchgate.netnih.govnih.gov |

| Carcinogenicity | Model-based prediction | Estimates the likelihood of causing cancer. semanticscholar.orgnih.gov |

| hMTD (human) | Model-based prediction | Estimates the highest dose tolerated in humans. researchgate.net |

| hERG Inhibition | Model-based prediction | Assesses risk of cardiac arrhythmia. researchgate.net |

| Acute Oral Toxicity (LD50) | ProTox-II | Predicts the lethal dose in a single administration. semanticscholar.org |

This table represents common toxicity endpoints evaluated in silico for drug candidates. researchgate.netsemanticscholar.orgnih.govnih.gov

Drug-Likeness and Lead-Likeness Assessments

Drug-likeness and lead-likeness are concepts used to evaluate whether a compound has properties that would make it a likely candidate for a drug or a starting point for optimization, respectively. These assessments are typically based on the analysis of physicochemical properties.

One of the most common tools for this assessment is Lipinski's Rule of Five. In silico studies on thymol-derived phenoxy acetamide derivatives and other series have used this rule to evaluate their drug-likeness. bohrium.comfrontiersin.orgx-mol.net These analyses typically calculate properties such as molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov For example, in the study of this compound derivatives against SARS-CoV-2, the molecular weight, logP, number of hydrogen bond donors (HBD) and acceptors (HBA), number of rotatable bonds, and surface area were all calculated and tabulated to ensure the hit compounds possessed a drug-like structure profile. researchgate.netnih.gov Such assessments help in filtering large compound libraries to select candidates with a higher probability of success in later stages of drug development. nih.govresearchgate.net

Table 4: Drug-Likeness Profile for Selected this compound Hits (SARS-CoV-2 Mpro Study)

| Ligand | Molecular Weight (g/mol) | logP | HBD | HBA | Rotatable Bonds |

|---|---|---|---|---|---|

| 1 | 261.078 | 3.3575 | 4 | 2 | 1 |

| 2 | 243.262 | 2.4097 | 4 | 3 | 2 |

| 3 | 270.264 | 1.0676 | 5 | 4 | 1 |

| 6 | 269.300 | 2.9067 | 5 | 3 | 1 |

Data sourced from a study evaluating the drug-like structure of hits. nih.gov

Pharmacological Investigations and Biological Activities of 2 Phenoxyacetamide Derivatives

Anticancer and Cytotoxic Activities

The anticancer potential of 2-phenoxyacetamide derivatives has been demonstrated through their cytotoxic effects on various cancer cell lines and their ability to interfere with specific molecular pathways essential for cancer cell survival and proliferation. nih.govmdpi.combohrium.comresearchgate.net

Inhibition of Specific Cancer Cell Lines (e.g., HepG2, MCF-7, K562, Ba/F3)

Research has shown that this compound derivatives exhibit significant cytotoxic efficacy against several human cancer cell lines.

Notably, two semi-synthetic phenoxyacetamide derivatives, referred to as compound I and compound II, were evaluated for their cytotoxic activity against the breast cancer cell line (MCF-7) and the liver cancer cell line (HepG2). mdpi.comresearchgate.net Both compounds showed more promising activity against HepG2 cells. mdpi.com Compound I, in particular, demonstrated potent cytotoxicity against HepG2 cells with an IC50 value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 µM) and compound II (IC50 of 6.52 µM). mdpi.com Furthermore, compound I showed a degree of selectivity, having a lower cytotoxic effect on normal liver cells (THLE-2) with an IC50 of 36.27 µM. mdpi.com

In another study, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were synthesized and evaluated for their anti-proliferative activity. mdpi.comnih.gov The most potent compound from this series, 10m, was effective against Ba/F3 cells expressing the BCR-ABL1 fusion protein and K562 chronic myeloid leukemia cells, with GI50 values of 0.63 µM and 0.98 µM, respectively. mdpi.com

Additionally, other 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been assessed for their anticancer activity against MCF-7 and SK-N-SH (neuroblastoma) cell lines, with findings indicating that derivatives containing halogens on the aromatic ring favor anticancer activity. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines This is an interactive table, you can sort and filter the data.

| Compound | Cell Line | Activity Type | IC50 / GI50 (µM) | Source |

|---|---|---|---|---|

| Compound I | HepG2 | IC50 | 1.43 | mdpi.com |

| Compound II | HepG2 | IC50 | 6.52 | mdpi.com |

| 5-Fluorouracil | HepG2 | IC50 | 5.32 | mdpi.com |

| Compound 10m | Ba/F3 (BCR-ABL1) | GI50 | 0.63 | mdpi.com |

| Compound 10m | K562 | GI50 | 0.98 | mdpi.com |

| Compound I | MCF-7 | IC50 | Not specified, less potent than against HepG2 | mdpi.comresearchgate.net |

| Compound II | MCF-7 | IC50 | Not specified, less potent than against HepG2 | mdpi.comresearchgate.net |

Mechanisms of Action (e.g., PARP-1 Inhibition, BCR-ABL1 Inhibition)

The anticancer effects of this compound derivatives are attributed to their ability to inhibit key proteins involved in cancer progression, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and the BCR-ABL1 kinase.

PARP-1 Inhibition: PARP-1 is an enzyme crucial for DNA repair, and its inhibition can lead to the death of cancer cells, particularly those with existing DNA repair deficiencies. mdpi.com A study investigating a novel phenoxyacetamide derivative, compound I, found that it acts as a potent apoptotic inducer in HepG2 cells through the inhibition of PARP-1. mdpi.com Molecular docking studies revealed that this compound fits within the binding site of the PARP-1 protein. mdpi.comresearchgate.net Experimental assays confirmed this, showing that compound I exhibited potent PARP-1 inhibition with an IC50 value of 1.52 nM, comparable to the known PARP inhibitor Olaparib (IC50 = 1.49 nM). mdpi.comresearchgate.net The inhibition of PARP-1 by this derivative led to cell cycle arrest and a significant increase in apoptotic cell death in HepG2 cells. mdpi.com

BCR-ABL1 Inhibition: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). mdpi.comnih.govwikipedia.org A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of BCR-ABL1. mdpi.comnih.gov The most potent of these, compound 10m, effectively inhibited BCR-ABL-dependent signaling pathways. mdpi.com This inhibition of the BCR-ABL1 kinase is a critical mechanism for the anti-proliferative effects observed in CML cell lines like K562 and Ba/F3. mdpi.comnih.gov

Synergistic Effects with Existing Therapeutic Agents (e.g., Asciminib)

Research has explored the potential of combining this compound derivatives with existing anticancer drugs to enhance therapeutic efficacy. A notable example is the synergistic effect observed between a this compound derivative and asciminib (B605619).

Asciminib is an allosteric inhibitor of the BCR-ABL1 kinase, which binds to a different site than traditional ATP-competitive inhibitors. mdpi.comresearchgate.net A study demonstrated that the N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative, compound 10m, displayed powerful synergistic anti-proliferative and pro-apoptotic effects when combined with asciminib in K562 cells. mdpi.comnih.govresearchgate.net This combination therapy highlights the potential of these derivatives to be used alongside other targeted agents to overcome drug resistance and improve treatment outcomes in cancers like CML. mdpi.comnih.govresearchgate.net

Enzyme Inhibition Studies

Beyond their anticancer properties, this compound derivatives have been identified as potent inhibitors of other classes of enzymes, particularly monoamine oxidases. imrpress.comscialert.netnih.govnih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of various neurotransmitters and are important targets for neuropsychiatric drugs. nih.gov There are two isoenzymes, MAO-A and MAO-B. imrpress.comnih.gov Several studies have synthesized and evaluated this compound analogues for their inhibitory potency towards both MAO-A and MAO-B. imrpress.comscialert.netnih.govnih.gov

Selectivity and Potency of Inhibition

Investigations into this compound analogues have revealed compounds with both high potency and selectivity for inhibiting MAO isoenzymes. imrpress.comnih.gov

In one such study, a series of analogues were tested, leading to the identification of compounds with distinct selectivity profiles. nih.gov For instance, 2-(4-Methoxyphenoxy)acetamide (compound 12) was identified as a highly specific MAO-A inhibitor, with a selectivity index (SI = IC50 of MAO-B/IC50 of MAO-A) of 245. nih.govnih.gov

On the other hand, the compound (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) was found to be the most potent MAO-A/-B inhibitor, with IC50 values of 0.018 µM for MAO-A and 0.07 µM for MAO-B. nih.govnih.gov These findings underscore the potential to fine-tune the chemical structure of this compound derivatives to achieve desired potency and selectivity against specific MAO isoenzymes. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Analogues This is an interactive table, you can sort and filter the data.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide (Cmpd 12) | MAO-A | - | 245 | nih.govnih.gov |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Cmpd 21) | MAO-A | 0.018 | - | nih.govnih.gov |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Cmpd 21) | MAO-B | 0.07 | - | nih.govnih.gov |

Reversibility of Inhibition

The nature of the bond between an inhibitor and an enzyme—whether it is reversible or irreversible—is a critical determinant of its pharmacological profile. Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen or ionic bonds, and can dissociate from the enzyme, allowing it to regain activity. wikipedia.orglibretexts.orgmedcraveonline.com

In the context of this compound derivatives, studies have been conducted to determine the nature of their inhibitory action. For instance, a series of this compound analogues were investigated as inhibitors of monoamine oxidases (MAOs). To ascertain whether these compounds were reversible or irreversible inhibitors, a repeated washing method was employed. The results indicated that the enzyme activities could be recovered by more than 80% after this process. This suggests that the inhibition of MAOs by these this compound derivatives is reversible. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net The this compound group has been identified as a key feature in the design of SARS-CoV-2 Mpro inhibitors. researchgate.netnih.govresearchgate.net

In silico studies have explored the potential of a series of this compound derivatives to inhibit this enzyme. nih.govresearchgate.net These computational analyses, which include structure-based pharmacophore modeling and docking simulations, have identified several derivatives as promising candidates. nih.gov

From a library of eleven designed ligands, four were selected as hits based on their high fit scores (ranging from 56.20 to 65.53) to a pharmacophore model that included hydrogen bond acceptor and hydrophobic features. nih.gov

Docking studies of these hits revealed favorable binding affinities, with free energy of binding (ΔGbind) values between -6.83 and -7.20 kcal/mol. nih.govresearchgate.net

These findings suggest that this compound derivatives are beneficial lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.govresearchgate.net This class of compounds has been noted for its potential antiviral activity, specifically against SARS-CoV-2. nih.govacs.org

NOTUM Inhibition

NOTUM is a carboxylesterase enzyme that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins. nih.govrsc.org Inhibition of NOTUM can restore Wnt signaling, which may be beneficial in diseases where this pathway is suppressed, such as certain neurodegenerative conditions. longdom.orgucl.ac.uk

A crystallographic fragment screen successfully identified this compound as an inhibitor of NOTUM. nih.govrsc.org The initial hit compound, This compound 3 , demonstrated modest inhibitory activity. nih.govrsc.org

Subsequent structure-activity relationship (SAR) studies and structure-based drug design led to the development of significantly more potent inhibitors. nih.govrsc.org Optimization of the initial hit resulted in the identification of compounds such as indazole 38 and isoquinoline (B145761) 45 , which displayed potent NOTUM inhibition. nih.gov The binding of these inhibitors to NOTUM was confirmed through X-ray co-crystal structures. nih.govrsc.org The development of these inhibitors positions this compound as a potential agent for addressing conditions linked to NOTUM overactivity. nih.govlongdom.org

| Compound | Type | IC₅₀ (µM) |

| This compound 3 | Initial Hit | 33 |

| Indazole 38 | Optimized Inhibitor | 0.032 |

| Isoquinoline 45 | Optimized Inhibitor | 0.085 |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory properties. nih.govontosight.airesearchgate.netnih.govresearchgate.net The investigation into these effects has been a significant area of research for this class of compounds. researchgate.netnih.gov

A study involving the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds featuring halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.gov The evaluation of these compounds was carried out using the carrageenan-induced rat paw edema method, a standard model for assessing anti-inflammatory effects. archivepp.com The anti-inflammatory potential of phenoxyacetamide derivatives is often listed among their diverse biological activities. nih.govacs.orgresearchgate.net

Antimicrobial and Antiparasitic Activities

The this compound core structure is associated with a wide range of biological activities, including antimicrobial, antiparasitic, and antiviral effects. ontosight.airesearchgate.netnih.govresearchgate.net This has prompted research into its potential for developing new therapeutic agents to combat various infectious diseases.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. researchgate.net In the search for new treatments, synthetic compounds derived from natural products are being explored. One such approach involves the synthesis of N-phenyl-2-phenoxyacetamides from carvacrol (B1668589), a natural phenol (B47542). nih.govresearchgate.net

A study synthesized ten novel N-phenyl-2-phenoxyacetamides and evaluated their activity against Leishmania braziliensis. nih.govresearchgate.netbvsalud.org

Cytotoxicity assays on macrophage and Vero cells showed that the compounds had low or no toxicity at the tested concentrations. researchgate.netbvsalud.orgacs.org

Two compounds, designated as 5 and 7 , exhibited significant antileishmanial activity, proving more effective than both the untreated control and the precursor molecule, carvacroxyacetic acid. nih.govresearchgate.netbvsalud.org

These findings underscore the potential of this compound class for developing new antileishmanial drugs. researchgate.netacs.org

| Compound | Activity |

| Compound 5 | Significant antileishmanial activity against L. braziliensis |

| Compound 7 | Significant antileishmanial activity against L. braziliensis |

Data sourced from Pinheiro et al., 2025. nih.govresearchgate.netbvsalud.org

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against a variety of bacterial strains. researchgate.netnih.gov In one study, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. nih.govresearchgate.nettandfonline.com

The synthesized compounds were screened for activity against Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes. nih.govtandfonline.com

The minimum inhibitory concentration (MIC) values for the tested compounds were generally in the range of 31.25–500 μg/mL. tandfonline.com

Notably, compounds N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide (2c) and N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n) showed significant antimicrobial activity against all tested bacterial strains. nih.govtandfonline.com

Conversely, another study synthesized a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides, which were found to be devoid of antibacterial activity at the maximum tested concentrations. nih.gov Other research has also explored the synthesis of phenoxyacetamide derivatives for their antibacterial properties against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa. ijpsr.com

Antifungal Activity

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antifungal agents. These investigations have revealed that the antifungal efficacy is significantly influenced by the nature and position of substituents on the phenoxy and acetamide (B32628) moieties.

One study detailed the synthesis and in vitro antifungal evaluation of a series of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 500 μg/mL. tandfonline.com Notably, compounds such as N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide and N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide demonstrated significant antifungal activity. tandfonline.com Some derivatives exhibited antifungal activity comparable to or even better than the standard drug ketoconazole. tandfonline.com

Another research effort focused on N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides and their thiophenoxy analogues. nih.gov These compounds were tested against Candida albicans, with MIC values observed between 25 and 100 µg/ml. esisresearch.org Within this series, N-(2-hydroxyl-5-methylphenyl)thiophenoxyacetamide was identified as the most active derivative against C. albicans, recording a MIC value of 25 µg/ml. nih.govesisresearch.org

Furthermore, novel N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides and N-(3-methyl-4-R-isoxazol-5-yl)-2-(2-R1-4-R2-phenoxyacetamido) benzamides were synthesized and evaluated for their activity against Candida albicans and Cryptococcus neoformans. The findings from this research suggested that the presence of two amide groups in the structure generally enhances the antimycotic activity.

However, not all this compound derivatives have shown promising results. A series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides were found to be devoid of antifungal activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans at concentrations up to 100 micrograms/ml. wjbphs.com

**Table 1: Antifungal Activity of Selected this compound Derivatives against *Candida albicans***

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| N-(9-Ethyl-9H-carbazole-3-yl)-2-phenoxyacetamide | > Ketoconazole | tandfonline.com |

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide | > Ketoconazole | tandfonline.com |

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide | > Ketoconazole | tandfonline.com |

| N-(2-hydroxyl-5-methylphenyl)thiophenoxyacetamide | 25 | nih.govesisresearch.org |

Antiviral Activities

The antiviral potential of this compound derivatives has been explored, with some compounds showing promise against various viral targets. The core structure allows for modifications that can lead to interactions with viral enzymes and proteins.

Recent in silico studies have identified the this compound group as a key marker in the development of antiviral agents against SARS-CoV-2, the virus responsible for COVID-19. researchgate.netfrontiersin.orgarabjchem.org These computational studies have focused on the inhibition of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. researchgate.netfrontiersin.orgarabjchem.org The research involved designing and screening a series of this compound derivatives, with some showing favorable binding affinities to the Mpro active site. frontiersin.orgarabjchem.org

Beyond SARS-CoV-2, some this compound derivatives have been investigated for their activity against the human immunodeficiency virus (HIV). One study noted that these compounds have been explored for their ability to interact with the HIV-1 integrase enzyme, which is essential for the replication of the virus.

It has also been reported that N-(2-methyl-3-oxo-6-(trifluoromethyl)-1-thia-4-azaspiro[4.4]nonan-4-yl)-2-phenoxyacetamide was found to slow down the replication of human coronavirus 229E. researchgate.net

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound derivatives, suggesting their potential to counteract oxidative stress-related damage in biological systems. nih.govjetir.org The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H2O2) radical scavenging assays.

In one study, a series of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives were synthesized and evaluated for their antioxidant activity. The compound N-(4-acetamidophenyl)-2-phenoxyacetate demonstrated significant radical scavenging activity in the DPPH assay, with an IC50 value of 11.97 µM, which was comparable to the standard antioxidant ascorbic acid (IC50 of 12.50 µM).

Another investigation into chalcones containing a phenoxy-N-arylacetamide scaffold revealed that these compounds possess antioxidant activity. The study, which also utilized the DPPH radical scavenging method, found that the antioxidant capacity of some of the synthesized compounds was equivalent to that of ascorbic acid at similar concentrations.

Furthermore, research on (4-benzoyl-phenoxy)-acetic acid derivatives showed that the unsubstituted derivative and a derivative with a chlorine atom on the benzoyl ring exhibited good radical scavenging activity across DPPH, NO, and H2O2 assays when compared to ascorbic acid.

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-acetamidophenyl)-2-phenoxyacetate | DPPH | 11.97 | |

| Various N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide derivatives | DPPH | Comparable to Ascorbic Acid |

Neuropharmacological Effects

The neuropharmacological landscape of this compound derivatives is diverse, with research pointing to their potential in modulating key neurological pathways and offering therapeutic benefits for neurodegenerative disorders.

Certain this compound derivatives have been identified as potent and selective agonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) ionotropic glutamate (B1630785) receptors, which are critical for fast synaptic transmission in the central nervous system.

A notable example is 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA). PEPA has been shown to be a structurally novel, selective, and high-affinity AMPA receptor agonist. wjbphs.com It potentiates glutamate-evoked currents in a dose-dependent manner. A key finding is that PEPA preferentially modulates the "flop" isoforms of AMPA receptors over the "flip" isoforms, a selectivity that is opposite to that of the well-known modulator cyclothiazide. The potentiation by PEPA is primarily due to a slowing of the rate of onset of desensitization and an increase in the apparent affinity of the receptor for glutamate. This modulation of AMPA receptor function suggests potential therapeutic applications in conditions where enhancement of glutamatergic transmission is desired.

The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands, and this compound derivatives have emerged as a promising scaffold in this area.

A recent study designed and synthesized a new this compound derivative that exhibited a range of activities relevant to Alzheimer's disease. This compound demonstrated significant butyrylcholinesterase (BChE) inhibition with an IC50 value of 2.10 µM, a notable improvement over the hit compound from which it was derived. In addition to its cholinesterase inhibitory activity, the derivative also displayed enhanced antioxidant capacity and a neuroprotective effect in PC12 cells. Furthermore, it showed an ability to chelate biometals and reduce the levels of pro-inflammatory markers such as TNF-α, NO, IL-1β, and IL-6. These multifunctional properties highlight the potential of this compound derivatives as a basis for developing novel therapeutics for Alzheimer's disease.

AMPA Ionotropic Glutamate Receptor Agonism

Agonistic Activity for Specific Receptors (e.g., Free Fatty Acid Receptor 1 (FFA1))

Beyond the central nervous system, this compound derivatives have been investigated for their activity at peripheral receptors, particularly the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes.

Several studies have reported the design, synthesis, and structure-activity relationship of novel phenoxyacetamide-based FFA1 agonists. These efforts have led to the discovery of potent and selective agonists with favorable physicochemical and in vitro ADME (absorption, distribution, metabolism, and excretion) properties. For instance, one research group identified 2-(4-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2-fluorophenoxy)acetic acid as a potent FFA1 agonist with an EC50 of 62.3 nM. researchgate.net The development of these compounds underscores the therapeutic potential of the this compound scaffold in metabolic diseases.

Insecticidal and Antipest Properties

The this compound scaffold has been identified as a promising core structure for the development of novel pesticides. researchgate.net Researchers have synthesized and evaluated various derivatives, demonstrating their potential as insecticidal and herbicidal agents. tandfonline.comacs.org These investigations often focus on modifying the peripheral substituents on the phenoxy and acetamide moieties to optimize biological activity against specific pests.

One significant area of research has been the development of this compound derivatives as insecticides against major agricultural pests like the cotton leafworm, Spodoptera littoralis. researchgate.nettandfonline.com This pest is known for causing substantial damage to a wide variety of economically important crops. tandfonline.com In response, scientists have synthesized a range of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their efficacy. researchgate.net

A laboratory bioassay was conducted to evaluate the insecticidal activity of eighteen newly synthesized compounds against the second larval instar of S. littoralis. researchgate.net The results, recorded after three days of treatment, showed that the compounds exhibited moderate to high insecticidal activity, with LC₅₀ (median lethal concentration) values ranging from 28.004 ppm to 496.70 ppm. researchgate.netresearchgate.net

The research highlighted that heterocyclic compounds containing a sulfur atom, such as those with a thiazole (B1198619) or thiophene (B33073) ring, demonstrated excellent insecticidal results. tandfonline.comresearchgate.net For instance, compounds designated as 12 , 6b , and 6c in the study were among the most effective. researchgate.nettandfonline.com Compound 12 (a thiazole derivative), in particular, showed the highest toxicity index. researchgate.net The study also noted that compound 4a , which contains a thiourea (B124793) group (CSNH), exhibited high activity, which was attributed to the presence of the sulfur atom. researchgate.net

Structure-activity relationship analysis of a series of acrylamide (B121943) derivatives (3a-e ) revealed that insecticidal activity increased with the presence of electron-withdrawing groups, such as a nitro group or a chlorine atom, on the phenyl ring. researchgate.net

The following table summarizes the insecticidal efficacy of selected this compound derivatives against S. littoralis larvae.

Table 1: Insecticidal Activity of Selected this compound Derivatives against S. littoralis

| Compound ID | LC₅₀ (ppm) | Toxicity Index (%) |

|---|---|---|

| 12 | 28.004 | 100 |

| 6b | 53.50 | 46.15 |

| 6c | 76.96 | 31.85 |

| 4a | 113.47 | 22.15 |

Data sourced from a bioassay assessing toxicity towards the second larval instar of S. littoralis after 3 days of treatment. researchgate.netresearchgate.net

Beyond insecticidal applications, certain this compound derivatives have been investigated for other antipest properties, such as herbicidal activity. acs.orgnyxxb.cn A series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were synthesized and tested for their ability to inhibit seed germination in Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce). acs.org Many of these compounds showed significant inhibition. acs.org Specifically, compound 6an (2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) was identified as having the most potent inhibitory effect on lettuce. acs.org Another study focusing on N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives also found that most of the tested compounds exhibited strong herbicidal activity against both barnyard grass and lettuce at a concentration of 100 mg/L. nyxxb.cn

Advanced Analytical Methodologies for 2 Phenoxyacetamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture for subsequent identification and quantification. For 2-phenoxyacetamide and its related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally unstable compounds like this compound. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of this compound and its derivatives. sielc.commdpi.com In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.commdpi.com

A typical HPLC method for the analysis of this compound derivatives might involve a gradient elution program. For instance, a linear gradient using water as solvent A and acetonitrile (B52724) as solvent B can be employed. mdpi.comnih.gov The gradient could start with a low percentage of the organic solvent (e.g., 10% B) and gradually increase to a higher percentage (e.g., 90% B) over a set period, for example, from 0 to 18 minutes. mdpi.comnih.gov This gradient allows for the effective separation of compounds with varying polarities. The flow rate is typically maintained around 1.2 mL/min, and UV detection is often set at 254 nm. mdpi.comnih.gov For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Poroshell 120 EC-C18 (4 µm) mdpi.com |

| Mobile Phase | A: Water, B: Acetonitrile mdpi.comnih.gov |

| Gradient | 0-2 min: 10% B, 18 min: 90% B mdpi.comnih.gov |

| Flow Rate | 1.2 mL/min mdpi.comnih.gov |

| Detection | UV at 254 nm mdpi.comnih.gov |

| Injection Volume | Not specified |

| Temperature | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust analytical technique used for the identification and quantification of volatile and thermally stable compounds. While this compound itself may require derivatization to improve its volatility for GC analysis, this method is particularly useful for identifying metabolites and residual solvents. vulcanchem.com GC-MS provides high-resolution separation and definitive mass identification, making it a valuable tool for quality control and metabolic studies. vulcanchem.com The mass spectrometry data for this compound shows a top peak at m/z 151 and other significant peaks at m/z 77 and 107. nih.gov